![molecular formula C10H7ClN2O3S B11726095 3-(4-Chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B11726095.png)
3-(4-Chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one
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Overview
Description
3-(4-Chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one is a chemical compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidine ring, a nitromethylidene group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to yield the desired thiazolidinone compound. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the thiazolidinone compound.
Reduction: Amino derivatives of the thiazolidinone compound.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitromethylidene group can participate in redox reactions, while the thiazolidine ring can interact with various enzymes and proteins. These interactions can lead to the modulation of biological pathways, contributing to the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-4-substituted pyrazole derivatives: These compounds share the chlorophenyl group and have shown antifungal activity.
1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine: Known for its activity as a histamine H3 receptor inverse agonist.
Uniqueness
3-(4-Chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidine ring and a nitromethylidene group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H7ClN2O3S |
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Molecular Weight |
270.69 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H7ClN2O3S/c11-7-1-3-8(4-2-7)13-9(14)6-17-10(13)5-12(15)16/h1-5H,6H2 |
InChI Key |
OEWVCYOEOXODRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=C[N+](=O)[O-])S1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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